molecular formula C9H9NO3 B13594915 3-(3-Nitrophenyl)prop-2-en-1-ol

3-(3-Nitrophenyl)prop-2-en-1-ol

Katalognummer: B13594915
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: DOYXRXMTMCVACB-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Nitrophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9NO3 It is a derivative of cinnamyl alcohol, where the phenyl ring is substituted with a nitro group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)prop-2-en-1-ol typically involves the reaction of 3-nitrobenzaldehyde with an appropriate reagent to form the desired product. One common method is the condensation reaction between 3-nitrobenzaldehyde and allyl alcohol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Nitrophenyl)prop-2-enal or 3-(3-Nitrophenyl)prop-2-enoic acid.

    Reduction: 3-(3-Aminophenyl)prop-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Nitrophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Nitrophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Nitrophenyl)prop-2-en-1-ol: Similar structure but with the nitro group at the para position.

    3-(2-Nitrophenyl)prop-2-en-1-ol: Nitro group at the ortho position.

    3-(3-Nitrophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.

Uniqueness

3-(3-Nitrophenyl)prop-2-en-1-ol is unique due to the position of the nitro group and the presence of the double bond, which imparts specific chemical reactivity and potential biological activity. The meta position of the nitro group can influence the electronic properties of the compound, making it distinct from its ortho and para counterparts.

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

(E)-3-(3-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1-5,7,11H,6H2/b4-2+

InChI-Schlüssel

DOYXRXMTMCVACB-DUXPYHPUSA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/CO

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.